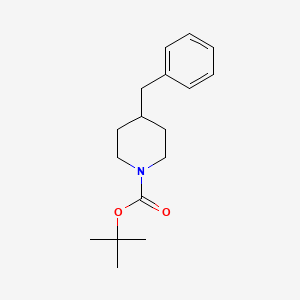

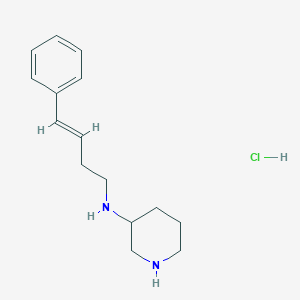

Tert-butyl 4-benzylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

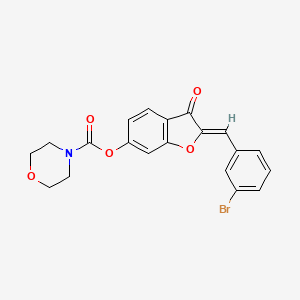

Tert-butyl 4-benzylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 251107-37-6. It has a molecular weight of 275.39 . The IUPAC name for this compound is tert-butyl 4-benzylpiperidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-benzylpiperidine-1-carboxylate is1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Tert-butyl 4-benzylpiperidine-1-carboxylate has a molecular weight of 275.39 g/mol . Its XLogP3-AA, a measure of the compound’s lipophilicity, is 2.4 . The compound does not have any hydrogen bond donors .Aplicaciones Científicas De Investigación

1. Synthesis Intermediates

Tert-butyl 4-benzylpiperidine-1-carboxylate serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, it's used in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550, demonstrating its significance in drug development processes (Chen Xin-zhi, 2011). Additionally, it plays a role in the production of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, highlighting its potential in cancer therapy research (Binliang Zhang et al., 2018).

2. Synthesis of Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate

This compound is an essential intermediate for a series of potent CCR2 antagonists. The synthesis process includes a key step of iodolactamization, demonstrating the compound's utility in producing complex molecular structures for medical applications (C. Campbell et al., 2009).

3. Synthesis of Piperidine Derivatives

Tert-butyl 4-benzylpiperidine-1-carboxylate is involved in the synthesis of piperidine derivatives fused with oxygen heterocycles. These derivatives have potential applications in medicinal chemistry, especially for the development of new pharmacologically active compounds (A. I. Moskalenko & V. Boev, 2014).

4. Activation of Carboxylic Acids

The compound plays a role in the activation of carboxylic acids to form active esters. This process is crucial in the synthesis of amides or peptides, underlining its importance in bioorganic chemistry and peptide synthesis (Y. Basel & A. Hassner, 2002).

5. Synthesis of Non-symmetrical Bifunctionally-Substituted Phthalonitriles

This compound is used in the synthesis of phthalonitriles with unique structures, applicable in sensorics, smart materials production, and as parts of molecular magnets, showcasing its versatility in material science applications (A. Vashurin et al., 2018).

6. Crystallographic Studies

Tert-butyl 4-benzylpiperidine-1-carboxylate also finds applications in crystallography, where its derivatives are studied for molecular packing and interactions. This research can provide insights into the solid-state properties of pharmaceutical compounds (C. Didierjean et al., 2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl 4-benzylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHFKMWAUAXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B2992083.png)

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)